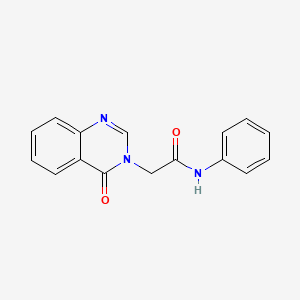

2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide

货号 B5688007

CAS 编号:

108086-38-0

分子量: 279.29 g/mol

InChI 键: PRTMCDUZAVNQLB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide, also known as QPA, is a synthetic compound with potential applications in the field of scientific research. QPA is a quinazolinone derivative that has been synthesized through various methods and has been shown to exhibit promising biological activities.

科学研究应用

- BRN 0384912 exhibits potential as an anticancer agent. Research studies have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis . Further investigations are needed to understand its mechanism of action and potential clinical applications.

- The compound’s quinazoline scaffold suggests possible interactions with neuronal receptors. Researchers have investigated its role in neurological disorders such as Alzheimer’s disease and epilepsy. Preliminary data indicate that BRN 0384912 may modulate neurotransmitter systems, making it a candidate for drug development .

- Inflammation plays a crucial role in various diseases. BRN 0384912 has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce tissue damage. This property could be valuable in conditions like rheumatoid arthritis or inflammatory bowel diseases .

- Some studies suggest that BRN 0384912 might impact cardiovascular health. It could influence vascular tone, platelet aggregation, or endothelial function. Researchers are investigating its potential as a vasodilator or antiplatelet agent .

- Quinazoline derivatives often exhibit antimicrobial properties. BRN 0384912 has been evaluated for its antibacterial and antifungal effects. Researchers aim to determine its efficacy against specific pathogens and explore novel therapeutic approaches .

- The phenylacetamide moiety in BRN 0384912 suggests metabolic relevance. Investigations have explored its impact on glucose metabolism, lipid profiles, and insulin sensitivity. Potential applications include managing diabetes or obesity-related complications .

- Researchers have considered BRN 0384912 as a building block for drug delivery systems. Its stability, solubility, and ability to conjugate with other molecules make it attractive for targeted therapies .

- Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, have utilized BRN 0384912. These analyses provide insights into its interactions with biological targets and guide further experimental work .

Anticancer Properties

Neurological Disorders

Anti-inflammatory Activity

Cardiovascular Applications

Antimicrobial Potential

Metabolic Disorders

Drug Delivery Systems

Molecular Modeling and QSAR Studies

属性

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-15(18-12-6-2-1-3-7-12)10-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTMCDUZAVNQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148373 |

Source

|

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

CAS RN |

108086-38-0 |

Source

|

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)

![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)

![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)

![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)

![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)

![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)

![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)